N-lauroyl-6-aminocaproic acid
Description
Contextualization in Chemical and Biochemical Research
In the broader context of chemical and biochemical research, N-lauroyl-6-aminocaproic acid belongs to the class of N-acyl amino acids. These compounds are of significant interest due to their biocompatibility and biodegradability, largely stemming from their constituent parts being derived from natural sources. researchgate.net The synthesis of N-acyl amino acids can be achieved through various chemical and enzymatic routes. nih.govnih.gov Chemical synthesis often involves the reaction of an amino acid with an acyl chloride, while enzymatic synthesis, a greener alternative, may utilize enzymes like aminoacylases. nih.govnih.gov
Research into N-acyl amino acids often explores how variations in the fatty acid chain length and the nature of the amino acid affect the physicochemical properties of the resulting molecule. nih.gov For instance, the use of lauric acid (a C12 fatty acid) typically imparts mild surfactant properties. nih.gov
The parent molecule, 6-aminocaproic acid, is a flexible and hydrophobic ω-amino acid. mdpi.com Its derivatives have been studied for various applications, including their use as linkers in biologically active structures and their potential to influence the properties of peptides. mdpi.comacs.org The combination of this flexible spacer with a lauroyl chain creates a molecule with distinct properties that are a subject of academic inquiry.
Significance in Amphiphilic Molecule Studies
The primary significance of this compound in academic research lies in the study of amphiphilic molecules and their self-assembly behavior. Amphiphiles are compounds that possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. This dual nature drives them to self-assemble in aqueous environments into organized structures such as micelles, vesicles, and lamellar phases, a process governed by factors like hydrogen bonding and hydrophobic interactions. researchgate.netacs.org
N-acyl amino acids, as a class, are well-documented for their self-assembly properties. researchgate.net The presence of an amide group allows for hydrogen bonding, which plays a crucial role in the formation of these aggregates. researchgate.net For example, studies on related compounds like sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate (B8599266) have shown that they can form micelles and vesicles in solution. researchgate.net
The structure of this compound, with its long hydrocarbon tail and a polar head group containing a carboxylic acid and an amide linkage, suggests its potential to act as a surfactant and form self-assembled structures. Research on the combination of 6-aminocaproic acid with other surfactants, such as cetyltrimethylammonium bromide (CTAB), has demonstrated the formation of charge-transfer gels with a lamellar organization, indicating the active role of the 6-aminocaproic acid moiety in such systems. researchgate.net The study of this compound contributes to the fundamental understanding of how molecular structure dictates the self-assembly of amphiphiles, which is crucial for the development of new materials for various applications, including in cosmetics and drug delivery. lookchem.com
Physicochemical Properties of Constituent Moieties
| Property | Lauric Acid | 6-Aminocaproic Acid |
| IUPAC Name | Dodecanoic acid | 6-aminohexanoic acid nih.gov |
| Molecular Formula | C12H24O2 | C6H13NO2 caymanchem.com |
| Molecular Weight | 200.32 g/mol | 131.17 g/mol caymanchem.com |
| Melting Point | 43-45 °C | 207-209 °C (decomposes) |
| Boiling Point | 298.9 °C | - |
| Solubility in Water | Insoluble | Soluble caymanchem.com |
Properties
Molecular Formula |
C18H35NO3 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
6-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
SPCWGIMHYNOHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Lauroyl 6 Aminocaproic Acid and Its Derivatives
Enzymatic and Biocatalytic Routes
Enzymatic synthesis of N-acyl amino acids, including N-lauroyl-6-aminocaproic acid, primarily involves the formation of an amide bond between the carboxylic acid (lauric acid) and the amino group of the amino acid (6-aminocaproic acid). nih.gov Hydrolases, such as lipases and aminoacylases, are commonly employed for this purpose, operating in reverse of their natural hydrolytic function. nih.gov This biocatalytic approach is a cornerstone of green chemistry, minimizing waste and avoiding the use of hazardous reagents. researchgate.netuni-duesseldorf.de
Enzyme-Catalyzed Amide Bond Formation
The enzymatic formation of the amide bond in this compound can be achieved through various enzyme classes. These biocatalysts facilitate the nucleophilic attack of the amino group of 6-aminocaproic acid on the carboxyl group of lauric acid. d-nb.info The reaction equilibrium can be shifted towards synthesis by controlling reaction conditions such as water activity, substrate concentrations, and the use of organic co-solvents. researchgate.net
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the synthesis of N-acyl amino acids in non-aqueous or low-water environments. d-nb.infodiva-portal.org Immobilized lipases, such as that from Candida antarctica (CALB), are frequently used due to their stability and broad substrate specificity. livescience.ioresearchgate.net While much of the research has focused on the acylation of α-amino acids, the substrate tolerance of some lipases allows for the acylation of ω-amino acids like 6-aminocaproic acid. The enzymatic synthesis typically proceeds through an acyl-enzyme intermediate. mdpi.com
Penicillin acylases (EC 3.5.1.11), primarily used in the production of semi-synthetic penicillins, have also demonstrated the ability to synthesize amide bonds with non-penicillin substrates. nih.govnih.gov The enzyme from Escherichia coli has been shown to hydrolyze N-acylglycines, indicating its potential for the reverse synthetic reaction. nih.govscispace.com While its specificity is highest for the phenylacetyl group, it can accept other acyl donors. nih.govnih.gov Studies have shown that penicillin acylase can act on acylated L-α-amino acids, but its activity on ω-amino acids like 6-aminocaproic acid is less characterized. scispace.com
Aminoacylases (EC 3.5.1.14) are enzymes that naturally hydrolyze N-acyl-amino acids and can be used for the reverse reaction to synthesize these compounds. nih.govwikipedia.org Several aminoacylases have been identified that can synthesize N-acyl-L-amino acids from free fatty acids and amino acids. uni-duesseldorf.denih.gov For instance, porcine kidney aminoacylase (B1246476) I has been used to synthesize various N-lauroyl-L-amino acids in a glycerol-water system. researchgate.netresearchgate.net The substrate scope of some aminoacylases includes a variety of amino acids, suggesting the potential for the acylation of 6-aminocaproic acid. nih.gov
The synthesis of N-lauroyl-L-amino acids has been demonstrated with aminoacylases from various microbial sources, including Streptomyces ambofaciens and Burkholderia sp. uni-duesseldorf.dechalmers.se These enzymes have shown activity with long-chain fatty acids like lauric acid and a range of amino acids. uni-duesseldorf.de
The efficiency of enzymatic acylation is highly dependent on the enzyme's substrate specificity and the optimization of reaction conditions.
Substrate Specificity:
Lipases: Lipases generally exhibit broad substrate specificity. mdpi.com For the acyl donor, lipases like CALB can accommodate a range of fatty acids, including lauric acid. snu.ac.kr The specificity for the amino acid component can vary, with some lipases showing a preference for the ε-amino group of lysine, which is structurally similar to the amino group of 6-aminocaproic acid. d-nb.info
Aminoacylases: The substrate specificity of aminoacylases can be more varied. Some are specific to short-chain acyl groups, while others, which are more relevant for this compound synthesis, can accept long-chain fatty acids. nih.gov The preference for the amino acid moiety also differs among aminoacylases, with some showing broad specificity and others being more restricted. nih.gov Porcine kidney aminoacylase I, for example, has been shown to accept a wide range of L-amino acids for N-laurylation. researchgate.net
Penicillin Acylases: Penicillin acylases have a more defined substrate specificity, typically favoring a phenylacetyl group as the acyl donor. nih.govnih.gov However, they can accept other acyl groups, albeit with lower efficiency. nih.gov Their specificity for the amino component is generally directed towards α-amino acids. nih.gov
Reaction Optima: The optimal conditions for enzymatic synthesis of N-acyl amino acids are influenced by factors such as pH, temperature, and solvent system.
| Enzyme Source | Acyl Donor | Amino Acid | Temperature (°C) | pH | Solvent System | Conversion/Yield |
| Porcine Kidney Acylase I | Lauric Acid | L-Arginine | 37 | 7.5 | Glycerol-water | 82% |
| Porcine Kidney Acylase I | Lauric Acid | L-Glutamic Acid | 37 | 7.5 | Glycerol-water | 44% |
| Candida antarctica Lipase B | Lauric Acid | Tripeptide-KHA | 55 | - | 2-methyl-2-butanol | - |
| Streptomyces ambofaciens Aminoacylase | Lauric Acid | L-Lysine | 37 | 7.0 | Aqueous | High |
This table presents data for the synthesis of various N-lauroyl amino acids as a reference for the potential synthesis of this compound.
Green Chemistry Approaches to N-Acyl Amino Acid Synthesis
The enzymatic synthesis of this compound aligns with the principles of green chemistry by utilizing biocatalysts that operate under mild conditions, are biodegradable, and can often be recycled. researchgate.netuni-duesseldorf.de This approach avoids the use of hazardous acylating agents like acyl chlorides, which are common in traditional chemical synthesis and generate significant waste. researchgate.netd-nb.info The use of aqueous or biocompatible solvent systems further enhances the environmental friendliness of these processes. researchgate.net
Biosynthetic Pathway Development for 6-Aminocaproic Acid Precursors
A key aspect of a fully biocatalytic route to this compound is the sustainable production of the precursor, 6-aminocaproic acid. Metabolic engineering of microorganisms such as Escherichia coli has enabled the biosynthesis of 6-aminocaproic acid from renewable feedstocks like glucose. researchgate.net
Several artificial metabolic pathways have been constructed in E. coli for the production of 6-aminocaproic acid. One such pathway starts from the central metabolite 2-oxoglutarate and utilizes enzymes from the ketoacid elongation pathway found in methanogenic archaea. researchgate.net Another approach involves the conversion of L-lysine to 2-keto-6-aminocaproate, which is then further metabolized to 6-aminocaproic acid. researchgate.net These engineered strains can produce significant titers of 6-aminocaproic acid, providing a renewable source for subsequent enzymatic acylation. researchgate.net
Chemical Synthesis Strategies
The most direct and widely used chemical method for synthesizing this compound is through classical amidation, exemplified by the Schotten-Baumann reaction. researchgate.net This method is highly effective for forming amide bonds between an amine and an acid chloride.
In this specific synthesis, 6-aminocaproic acid is reacted with lauroyl chloride. The reaction is typically performed under "Schotten-Baumann conditions," which involve a two-phase solvent system, such as water and an organic solvent (e.g., dichloromethane). An aqueous base, commonly sodium hydroxide, is added to the mixture. The base serves two crucial purposes: it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, and by doing so, it prevents the protonation of the unreacted amine, ensuring it remains a nucleophile to drive the reaction to completion.
The mechanism involves the nucleophilic attack of the primary amine group of 6-aminocaproic acid on the carbonyl carbon of lauroyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond, yielding this compound. This method is robust and has been a cornerstone for the industrial production of N-acyl amino acid surfactants. researchgate.net
Table 2: Schotten-Baumann Synthesis of this compound
| Component | Role | Example |
| Amine Source | Nucleophile | 6-Aminocaproic Acid |
| Acyl Source | Electrophile | Lauroyl Chloride |
| Base | Acid Scavenger | Sodium Hydroxide (aqueous) |
| Solvent System | Biphasic Medium | Water / Dichloromethane |
| Product | Amide | This compound |
| Byproduct | Acid | Hydrochloric Acid (HCl) |
This interactive table outlines the typical components and their roles in the Schotten-Baumann synthesis.
The structure of 6-aminocaproic acid, with its terminal carboxylic acid and amino groups, makes it an excellent building block for creating more complex, functionalized derivatives. One significant application is its incorporation into peptides to act as a flexible spacer or to modify the biological activity of the peptide.
The synthesis of such derivatives is often carried out using solid-phase peptide synthesis (SPPS). In this methodology, the 6-aminocaproic acid molecule can be attached to a solid resin support. The free amino or carboxyl group can then be sequentially coupled with other amino acids or functional molecules to build a larger, more complex structure. For example, research has demonstrated the synthesis of various peptide derivatives of 6-aminocaproic acid (referred to as EACA) by incorporating it into sequences with other amino acids like alanine, phenylalanine, and lysine.
This approach allows for the creation of a diverse library of molecules with modified properties. By varying the peptide sequence attached to the 6-aminocaproic acid core, researchers can fine-tune the molecule's characteristics for specific applications.
Table 3: Examples of Functionalized 6-Aminocaproic Acid Derivatives
| Derivative Name | Structure/Sequence | Synthesis Method |
| Peptide Derivative 1 | H-Phe-Lys-EACA-OH | Solid-Phase Synthesis |
| Peptide Derivative 2 | H-d-Ala-Phe-Lys-EACA-NH₂ | Solid-Phase Synthesis |
| Peptide Derivative 3 | H-Ala-Phe-Lys-EACA-OH | Solid-Phase Synthesis |
This interactive table presents examples of complex derivatives synthesized using 6-aminocaproic acid (EACA) as a building block.
Advanced Spectroscopic and Analytical Characterization Techniques
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is fundamental to verifying the covalent structure of N-lauroyl-6-aminocaproic acid, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's carbon skeleton and attached protons.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the lauroyl chain and the aminocaproic acid moiety. The long methylene (B1212753) chain of the lauroyl group typically appears as a broad multiplet signal around 1.25 ppm. Other key signals can be predicted based on the structure and data from similar molecules.
Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.
| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Terminal CH₃ (Lauroyl) | ~0.88 | Triplet | 3H |
| (CH₂)₈ chain (Lauroyl) | ~1.25 | Multiplet | 16H |
| CH₂ adjacent to lauroyl C=O | ~2.20 | Triplet | 2H |
| CH₂ adjacent to amide N | ~3.20 | Quartet | 2H |
| CH₂ adjacent to COOH | ~2.30 | Triplet | 2H |
| Internal CH₂ (Aminocaproic) | ~1.5-1.7 | Multiplet | 6H |
| Amide N-H | ~5.8-6.5 | Triplet | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. The carbonyl carbons of the amide and carboxylic acid groups are particularly diagnostic, appearing far downfield.
Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.
| Carbon (Position) | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid C=O | ~178-180 |
| Amide C=O | ~173-175 |
| Terminal CH₃ (Lauroyl) | ~14 |
| (CH₂)ₙ chain (Lauroyl & Aminocaproic) | ~22-35 |
| CH₂ adjacent to amide N | ~39-41 |
| CH₂ adjacent to COOH | ~33-35 |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of an N-acyl amino acid is distinguished by characteristic absorption bands for the amide and carboxylic acid groups. researchgate.net
Key vibrational bands include:
N-H Stretching: A peak typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching of the N-H bond in the secondary amide.
C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of C-H bonds in the long alkyl chain.
Carboxylic Acid C=O Stretching: A strong, often broad, band is observed around 1700-1725 cm⁻¹ due to the carbonyl stretch of the carboxylic acid group. acs.org
Amide I Band: This strong absorption, found at approximately 1640-1680 cm⁻¹, arises primarily from the C=O stretching vibration of the secondary amide group. nih.gov
Amide II Band: Located around 1520-1570 cm⁻¹, this band results from a combination of N-H bending and C-N stretching vibrations. nih.gov
Characteristic FT-IR Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300-3500 |
| Alkyl C-H | Stretch | 2850-3000 |
| Carboxylic Acid C=O | Stretch | 1700-1725 |
| Amide C=O | Amide I | 1640-1680 |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. mtoz-biolabs.com This technique is highly sensitive to the chiral environment of molecules. For a molecule to be CD-active, it must be chiral. mtoz-biolabs.com
This compound is synthesized from lauric acid and 6-aminocaproic acid. Since neither of these precursors contains a chiral center, the final product is an achiral molecule. Therefore, this compound is not expected to exhibit a Circular Dichroism spectrum. This lack of a CD signal can be used as a point of confirmation for the compound's achiral nature.
Chromatographic Analysis and Separation
Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or other components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of N-acyl amino acids. mdpi.comwho.int Due to the amphiphilic nature of this compound, with its long nonpolar alkyl chain and polar acid/amide head, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and acetonitrile (B52724) or methanol. academindex.com
The molecule itself lacks a strong chromophore, making detection by UV-Vis spectrophotometry challenging at common wavelengths (e.g., >220 nm). mdpi.comsielc.com To overcome this, two primary strategies are employed: derivatization to introduce a UV-active group or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD). mdpi.comsedere.com
UV Detection: For quantitative analysis using a UV detector, pre-column derivatization is often necessary. mdpi.com A derivatizing agent that reacts with the carboxylic acid group can be used to attach a chromophore to the molecule. For example, reacting the surfactant with an agent like 2,4′-dibromoacetophenone yields a phenacyl ester, which has strong UV absorbance and allows for sensitive detection. mdpi.combohrium.com The separation is then performed on the derivatized product, where molecules with longer acyl chains (like lauroyl) will be retained longer on a C18 column.
Evaporative Light Scattering Detection (ELSD): ELSD is a powerful alternative for analyzing compounds with poor or no UV absorbance. sedere.comsedere.com The detection principle involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase solvent in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. sedere.com
ELSD is considered a nearly universal detector and is well-suited for analyzing surfactants like this compound. sedere.com The response from an ELSD is not directly dependent on the optical properties of the analyte. However, the detector's response is generally non-linear, and calibration curves are often constructed by plotting the logarithm of the peak area against the logarithm of the analyte mass to achieve linearity. nih.gov This method allows for the quantification of the underivatized compound directly.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
Ion-Exchange Chromatography for Amino Acid Derivatives
Ion-exchange chromatography (IEC) is a powerful technique for the separation of ionizable molecules like amino acid derivatives. The separation is based on the reversible electrostatic interaction between the charged analyte and the charged stationary phase. For this compound, which possesses a carboxylic acid group, cation-exchange chromatography is particularly suitable. In this mode, the stationary phase contains negatively charged functional groups (e.g., sulfonate groups) that interact with the positively charged amino group of the analyte under acidic conditions. pickeringlabs.comijpjournal.com
The retention of this compound on an IEC column is influenced by the pH and ionic strength of the mobile phase. 193.16.218 By carefully controlling these parameters, a high degree of separation from other components in a complex mixture can be achieved. A key advantage of IEC is its robustness and minimal sample preparation requirements, as the retention mechanism is less sensitive to the sample matrix compared to other techniques. pickeringlabs.com Detection following IEC often involves post-column derivatization with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) to form colored or fluorescent compounds, respectively, enhancing detection sensitivity. pickeringlabs.comtandfonline.com
Mixed-Mode Chromatography
Mixed-mode chromatography (MMC) offers a versatile approach for the analysis of compounds with diverse polarities, such as this compound. This technique utilizes stationary phases that exhibit more than one type of interaction with the analyte. waters.comchromatographyonline.com For this compound, a combination of reversed-phase and ion-exchange chromatography is highly effective. waters.comthermofisher.com The nonpolar lauroyl chain interacts with the hydrophobic component of the stationary phase, while the polar aminocaproic acid moiety can engage in ion-exchange interactions. sielc.com
This dual retention mechanism allows for the simultaneous separation of polar and nonpolar compounds in a single analytical run. chromatographyonline.comyoutube.com The selectivity of the separation can be finely tuned by adjusting the mobile phase composition, including the organic solvent content, pH, and ionic strength. waters.comthermofisher.com This flexibility makes MMC a powerful tool for analyzing this compound in complex samples without the need for ion-pairing reagents, which can interfere with mass spectrometry detection. thermofisher.comsielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and precise quantification of this compound. nih.gov The technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer.
For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, which aids in determining its elemental composition. nih.gov Further fragmentation of the parent ion in the collision cell of a tandem mass spectrometer generates a characteristic fragmentation pattern, or MS/MS spectrum, which serves as a molecular fingerprint for unambiguous identification. researchgate.net This is particularly useful for distinguishing this compound from its isomers.
Quantitative analysis is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. researchgate.net This approach provides excellent sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations in complex biological matrices. nih.govresearchgate.net
Sample Derivatization Strategies for Enhanced Detection (e.g., Dansyl Chloride)
To improve the detection sensitivity and chromatographic behavior of this compound, pre-column derivatization can be employed. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with the primary amino group of the 6-aminocaproic acid moiety. wikipedia.orgresearchgate.net This reaction, which is typically carried out in an alkaline medium, yields a stable, fluorescent sulfonamide adduct. bsu.edu
The benefits of dansylation are twofold. Firstly, the introduction of the dansyl group significantly enhances the hydrophobicity of the molecule, leading to better retention on reversed-phase chromatographic columns. nih.gov Secondly, the dansyl group is highly fluorescent, allowing for sensitive detection using a fluorescence detector. wikipedia.orgresearchgate.net Furthermore, the tertiary amine in the dansyl group can boost the signal in positive mode electrospray ionization mass spectrometry, further improving detection limits. nih.gov The derivatization reaction is robust and can be optimized for various sample types. nih.gov
Method Validation and Performance Metrics (e.g., Linearity, LOD, LOQ, Precision)
The validation of any analytical method is crucial to ensure its reliability and accuracy. For the quantification of this compound, several key performance metrics must be evaluated.
Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. researchgate.net A linear response is demonstrated by a high coefficient of determination (R²) for the calibration curve, which is constructed by plotting the instrument response against known concentrations of the analyte. researchgate.net
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. researchgate.net
Limit of Quantitation (LOQ) represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net Typically, this corresponds to a signal-to-noise ratio of 10:1. sepscience.com Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. researchgate.netsepscience.com
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net
The following interactive table summarizes typical validation parameters for a hypothetical LC-MS/MS method for the analysis of this compound.
| Performance Metric | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85-115% |
These performance metrics are essential for ensuring that the analytical method is suitable for its intended purpose and provides reliable and reproducible results. nih.govnih.govacs.orgresearchgate.netresearchgate.net
Molecular Interactions and Supramolecular Assemblies
Self-Assembly Mechanisms of N-Lauroyl-6-Aminocaproic Acid and Related Amphiphiles
The self-assembly of this compound and similar amphiphilic amino acid derivatives is a process driven by the spontaneous organization of individual molecules into ordered, hierarchical nanostructures. rsc.orgnih.gov This phenomenon is governed by a delicate balance of non-covalent interactions, leading to the formation of thermodynamically stable systems. nih.gov The amphiphilic nature of these molecules, possessing distinct hydrophobic and hydrophilic regions, is the fundamental driver for their aggregation in solution.
Amphiphilic molecules derived from amino acids are well-documented for their capacity to self-assemble into a variety of nanostructures, including vesicles, fibers, and gels. rsc.orgnih.gov Lipopeptide amphiphiles, a class of molecules structurally analogous to this compound, are recognized as effective low-molecular-weight gelators (LMWGs). nih.gov These LMWGs can entrap solvent molecules within a three-dimensional network of self-assembled fibers, resulting in the formation of supramolecular gels. nih.govwhiterose.ac.uk
The process begins with the aggregation of monomers into nanostructured fibers, which then physically entangle to immobilize the liquid phase. whiterose.ac.uk Research on related compounds, such as N-acyl-L-aspartic acids, has shown that the morphology of the resulting assemblies can range from vesicles to helical fibers, influenced by factors like hydrocarbon chain length and solution pH. nih.gov The structural components of this compound—a fatty acid (lauroyl group) and an amino acid derivative (6-aminocaproic acid)—are characteristic of potent lipopeptide gelators, suggesting a strong propensity for forming such ordered supramolecular architectures. nih.gov
Table 1: Examples of Self-Assembled Nanostructures from Amino Acid-Based Amphiphiles
| Amphiphile Class | Resulting Nanostructures | Influencing Factors |
|---|---|---|
| N-acyl-L-aspartic acids | Vesicles, Helical Fibers | Hydrocarbon chain length, pH nih.gov |
| Lipopeptide Amphiphiles | Supramolecular Gels, Fibrous Networks | Molecular design, Solvent type nih.gov |
The self-assembly of this compound and its analogs is directed by a combination of non-covalent intermolecular forces. nih.gov These interactions, though individually weak, collectively provide the stability for the formation of complex supramolecular structures.
Key intermolecular forces include:
Hydrogen Bonding: This is a primary driving force, occurring between the amide (-CONH-) linkages and the terminal carboxylic acid (-COOH) groups. These interactions can lead to the formation of one-dimensional "polymers" that serve as the building blocks for larger fibrous structures. rsc.org
Hydrophobic Interactions: The long, saturated lauroyl chains avoid contact with aqueous environments, driving them to aggregate. This hydrophobic effect is a major contributor to the initial self-assembly process. rsc.org
Van der Waals Forces: These forces act between the closely packed hydrocarbon tails within the aggregated structures, further stabilizing the assembly. nih.gov
Charge-Assisted Hydrogen Bonds: In conditions where the carboxylic acid group is deprotonated (COO-), the resulting hydrogen bonds with protonated amine groups (NH3+) or amide groups can be significantly stronger than neutral hydrogen bonds, enhancing the stability of the network. mdpi.com
The balance and interplay of these forces determine the ultimate morphology and properties of the self-assembled nanostructures. nih.gov
Table 2: Intermolecular Forces in the Self-Assembly of Amino Acid Amphiphiles
| Intermolecular Force | Interacting Molecular Groups | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Amide groups, Carboxylic acid groups | Promotes directional, one-dimensional growth of fibers rsc.org |
| Hydrophobic Interactions | Lauroyl hydrocarbon chains | Drives initial aggregation and sequesters nonpolar tails rsc.org |
| Van der Waals Forces | Packed hydrocarbon chains | Provides additional stability to the aggregated core nih.gov |
Host-Guest Chemistry Involving Amino Acid Derivatives
Amino acid derivatives can act as "guest" molecules that are selectively recognized and bound by larger "host" molecules with well-defined cavities. nih.gov This area of supramolecular chemistry, known as host-guest chemistry, has significant applications in molecular recognition and sensing.
Macrocyclic molecules are a prominent class of hosts capable of binding amino acids and their derivatives. nih.gov While specific data on this compound with cyclo nih.govaramide is limited, the principles of complexation can be understood from studies with analogous systems, such as cyclo sci-hub.searamide and pillar[n]arenes. mdpi.commdpi.com
The binding mechanism relies on multi-point recognition, where several non-covalent interactions work in concert. mdpi.com A crucial interaction is hydrogen bonding between the guest's functional groups (e.g., ammonium (B1175870) or carboxyl groups) and complementary polar sites within the host's cavity. mdpi.com For instance, the ammonium group of an amino acid derivative can form strong, specific hydrogen bonds with an array of carbonyl oxygen atoms lining the interior of an amide macrocycle. mdpi.com This precise geometric and electronic complementarity leads to the formation of a stable host-guest complex.
Table 3: Examples of Macrocyclic Hosts for Amino Acid Derivatives
| Macrocyclic Host | Guest Molecules | Primary Driving Interactions |
|---|---|---|
| Cyclo sci-hub.searamide | L-α-amino acid esters | Multi-point hydrogen bonding mdpi.com |
| Pillar nih.govarenes | α-amino acid ethyl ester salts | Host-guest complexation mdpi.com |
Host-guest complexation provides a powerful platform for the detection and analysis of chirality. mdpi.com When a chiral guest molecule, such as an amino acid derivative, binds to a chromophoric host, it can induce a chiral arrangement in the host-guest complex. mdpi.comnih.gov This induced chirality can be observed and quantified using chiroptical methods like circular dichroism (CD) spectroscopy. mdpi.commdpi.com
In a typical chiroptical sensing setup, the binding of a chiral amino acid derivative to an otherwise CD-silent macrocycle can generate a distinct CD signal. mdpi.com The intensity of this signal is often directly proportional to the enantiomeric purity of the guest molecule, allowing for the sensitive determination of its absolute configuration and enantiomeric excess. mdpi.comrsc.org For example, studies have shown that certain chiral amino acid esters produce a notable Cotton effect in CD spectroscopy upon complexation with a hydrogen-bonded macrocycle, demonstrating effective chirality transfer and sensing. mdpi.com
Table 4: Principles of Chiroptical Sensing via Host-Guest Complexation
| Phenomenon | Description | Outcome/Application |
|---|---|---|
| Chirality Induction | A chiral guest imposes a chiral conformation on the host-guest complex. mdpi.comnih.gov | Creation of a new, chiroptically active supramolecular entity. |
| CD Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Detection and quantification of the induced chirality. mdpi.com |
Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. tandfonline.commpg.de For a molecule like N-lauroyl-6-aminocaproic acid, which possesses a flexible lauroyl tail and a polar aminocaproic acid head, MD simulations are invaluable for exploring its vast conformational landscape and its interactions with surrounding molecules, such as water or lipid bilayers.
Atomistic MD simulations on related N-acyl amino acid-based surfactants have revealed that the arrangement and interaction of these molecules are heavily influenced by intermolecular hydrogen bonds and the packing of the hydrophobic chains. tandfonline.comtandfonline.com The hydrogen-bonding capability between the amide and carboxyl groups is a primary factor in determining how tightly the molecules pack together at interfaces, such as air-water or in micelles. tandfonline.com For this compound, simulations would track the rotational freedom around its single bonds, revealing the most probable shapes (conformations) it adopts in different environments.
In an aqueous environment, the hydrophobic lauroyl tail would tend to minimize contact with water, leading to aggregation or folding, while the hydrophilic aminocaproic acid headgroup would interact with water molecules through hydrogen bonds. MD simulations can quantify these interactions, showing the formation of hydration shells around the polar regions and providing dynamic information not readily accessible through experiments. tandfonline.com Studies on other acylated biomolecules demonstrate that the length and saturation of the acyl chain significantly impact conformational flexibility and interaction with biological membranes or proteins. mdpi.com
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER, GROMOS | Defines the potential energy of the system, governing interatomic interactions. mdpi.com |
| Solvent Model | TIP3P, SPC/E (for explicit water) | Represents the surrounding solvent environment, crucial for hydration and hydrophobic effects. mdpi.com |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of observable molecular motions and conformational changes. nih.gov |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic thermodynamic conditions, allowing the system volume to fluctuate. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Functions (RDFs) | Quantifies conformational stability, compactness, and the probability of finding atoms at a specific distance from each other. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for calculating the geometric, electronic, and energetic properties of molecules like this compound. DFT calculations can predict optimized molecular geometries, bond lengths, vibrational frequencies, and the distribution of electron density, which dictates the molecule's reactivity. researchgate.netresearchgate.net
For this compound, DFT can be used to analyze the electronic characteristics of the amide bond linking the lauroyl group and the 6-aminocaproic acid moiety, as well as the terminal carboxylic acid group. These calculations provide values for atomic partial charges, showing how electron density is distributed across the molecule. This information helps identify nucleophilic and electrophilic sites, which are key to understanding chemical reactivity. Studies on simple amides and fatty amides have used DFT to successfully predict geometries and vibrational spectra that align well with experimental data. researchgate.netnih.gov
Furthermore, DFT is used to calculate global reactivity descriptors based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com These calculations can help predict how this compound might interact with other molecules, such as metal ions or biological receptors, by quantifying properties like ionization potential and electron affinity. mdpi.comresearchgate.net
| Property | Description | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical stability; larger gap implies lower reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. diva-portal.org |
| Partial Atomic Charges | Calculated charge localized on individual atoms. | Identifies specific electrophilic and nucleophilic centers within the molecule. |
In Silico Prediction of Structure-Activity Relationships
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com A QSAR model is a mathematical equation that relates variations in the structure of a molecule to its biological activity. For a molecule like this compound, QSAR could be employed to predict activities such as antimicrobial potential, cytotoxicity, or skin permeability.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. elsevierpure.com For this compound, these descriptors would fall into several categories:
Topological descriptors: Quantify aspects like molecular size, shape, and branching.
Physicochemical descriptors: Include properties such as hydrophobicity (logP), molar refractivity, and polar surface area. The long lauroyl chain would contribute significantly to a high logP value, indicating hydrophobicity, which is crucial for membrane interactions. mdpi.com
Electronic descriptors: Derived from quantum chemical calculations (like DFT), these include dipole moment and partial atomic charges.
The antimicrobial activity of amphiphilic amino acid derivatives, which are structurally analogous to this compound, is highly dependent on their structure, hydrophilic-lipophilic balance, and ability to self-assemble. uctm.edu A QSAR model could identify the optimal chain length of the fatty acid or specific features of the amino acid headgroup that maximize a desired biological effect while minimizing toxicity. mdpi.com These predictive models serve as powerful tools for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activities. mdpi.com
| Descriptor Class | Example Descriptor | Structural Feature Represented in this compound |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, dominated by the C12 lauroyl chain. |
| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, derived from the amide and carboxylic acid groups. |
| Topological | Molecular Weight (MW) | Overall size of the molecule. |
| Topological | Number of Rotatable Bonds | Molecular flexibility, primarily in the lauroyl and caproic acid chains. |
| Electronic | Dipole Moment | Overall polarity and charge distribution. |
Structure Activity Relationships and Biochemical System Interactions
Correlating Molecular Architecture with Biochemical Modulatory Effects
The specific architecture of N-lauroyl-6-aminocaproic acid—a 12-carbon acyl chain linked to a lysine analog—is central to its effects on various enzymes. The interplay between the hydrophobic fatty acid tail and the structural mimicry of the amino acid head group governs its role as either a substrate or an inhibitor.
Acylases: These enzymes belong to the hydrolase family and are known to catalyze the cleavage of N-acyl-L-amino acids. nih.govwikipedia.org Acylase I from porcine kidney, for instance, has been used in the enzymatic synthesis of N-medium and long-chain acyl-L-amino acids through reverse hydrolysis. researchgate.net Studies have shown that these enzymes exhibit specificity toward both the acyl chain and the amino acid moiety. nih.gov N-lauroyl-L-amino acids, including those with glutamate and arginine, have been successfully synthesized using acylase I, indicating that the enzyme can accommodate the C12 lauroyl group. nih.govresearchgate.net Therefore, this compound is a potential substrate for long-chain aminoacylases, which would hydrolyze it back to lauric acid and 6-aminocaproic acid.
Plasmin: The 6-aminocaproic acid portion of the molecule is a synthetic derivative of the amino acid lysine. patsnap.com It is a well-established antifibrinolytic agent that functions by inhibiting the activation of plasminogen to plasmin. patsnap.comnih.gov It achieves this by binding to the lysine-binding sites on the kringle domains of plasminogen, which are necessary for attaching plasminogen to fibrin. patsnap.comdrugbank.com By occupying these sites, it prevents the conversion to plasmin and subsequent fibrin degradation. patsnap.comamericanregent.com The addition of the N-lauroyl group introduces a significant hydrophobic tail. While the primary inhibitory mechanism is expected to be retained due to the presence of the 6-aminocaproic acid structure, the lauroyl chain may modulate the binding affinity and pharmacokinetic properties of the molecule.
Carboxypeptidase B (CPB): This pancreatic enzyme is a metallocarboxypeptidase that specifically catalyzes the hydrolysis of C-terminal basic amino acids, such as lysine and arginine, from peptides and proteins. worthington-biochem.comresearchgate.net Given that 6-aminocaproic acid is a structural analog of lysine, it can interact with the active site of Carboxypeptidase B. The enzyme's primary specificity pocket is structurally organized to accommodate positively charged substrates. researchgate.net However, the N-acylation with a lauroyl group blocks the N-terminus and adds a long hydrophobic chain, making it unlikely to serve as a typical substrate for C-terminal cleavage. Instead, it could potentially act as an inhibitor, with the 6-aminocaproic acid moiety targeting the active site. The enzyme's ability to bind non-specific substrates with hydrophobic character has been noted, suggesting a possible, albeit atypical, interaction. researchgate.netnih.gov
Table 1: Enzyme Interaction Profile for this compound
| Enzyme | Component Interacting | Probable Interaction Type | Basis of Interaction |
|---|---|---|---|
| Acylases | Entire Molecule | Substrate | Acylases hydrolyze N-acyl-amino acids; specificity for long-chain fatty acids has been observed. nih.govwikipedia.org |
| Plasmin | 6-Aminocaproic Acid Moiety | Inhibition | 6-aminocaproic acid is a lysine analog that blocks lysine-binding sites on plasminogen, preventing its activation. patsnap.comdrugbank.com |
| Carboxypeptidase B | 6-Aminocaproic Acid Moiety | Potential Inhibition | 6-aminocaproic acid is a lysine analog, which is a primary substrate for CPB; N-acylation may convert it into an inhibitor. worthington-biochem.comresearchgate.net |
The interaction of N-acyl amino acids with enzymes is highly dependent on the specific combination of the acyl chain and the amino acid. Different enzymes exhibit distinct preferences, leading to a high degree of specificity in biological systems.
Acyl Chain Length: Enzymes often show a preference for specific fatty acid chain lengths. For example, aminoacylases can be categorized as short- or long-chain specific. nih.gov Similarly, studies on fatty acid amide hydrolase (FAAH) demonstrate that it has a restricted substrate scope compared to other enzymes like PM20D1, with a preference for certain acyl chains like arachidonoyl (C20:4). nih.govelifesciences.org In the context of protein fatty acylation, N-myristoyltransferases show high specificity for myristoyl-CoA (C14:0) over other chain lengths like palmitoyl-CoA (C16:0). pnas.org The lauroyl group (C12) in this compound places it in the medium-to-long-chain category, influencing which enzymes it is likely to interact with.
Amino Acid Moiety: The structure of the amino acid component is equally critical for enzyme recognition. In protein acylation, N-terminal glycine is almost exclusively myristoylated, whereas cysteine residues are predominantly acylated with 15-methylhexadecanoic acid in C. elegans. pnas.org FAAH shows a strong preference for hydrolyzing N-acyl amino acids with serine or glycine head groups. nih.gov For Carboxypeptidase B, the presence of a C-terminal basic amino acid like lysine or arginine is paramount for its catalytic activity. worthington-biochem.com The use of 6-aminocaproic acid, a lysine analog, in this compound is a deliberate structural choice to target enzymes that recognize lysine.
Table 2: General Influence of Molecular Structure on Enzyme Specificity
| Molecular Feature | Impact on Enzyme Interaction | Examples |
|---|---|---|
| Acyl Chain Length | Determines which enzymes can bind the substrate. Specific chain lengths (e.g., C14 vs. C16) can be a key recognition factor. | Glycine N-myristoyltransferases are highly specific for myristoyl (C14:0) over palmitoyl (C16:0). pnas.org |
| Amino Acid Moiety | The side chain, charge, and overall structure of the amino acid are critical for binding to the enzyme's active site. | Carboxypeptidase B shows a strong preference for basic amino acids like arginine and lysine. worthington-biochem.comresearchgate.net FAAH preferentially hydrolyzes N-acyl amides of serine and glycine. nih.gov |
| Acyl Chain Saturation | The presence of double bonds can influence binding affinity and substrate conformation. | FAAH shows robust hydrolysis for N-oleoyl-glycine (C18:1) and N-arachidonoyl-glycine (C20:4). nih.gov |
Interaction with Polymeric and Biopolymeric Systems (e.g., Grafting to Polymer Surfaces)
The bifunctional nature of this compound, possessing a terminal carboxylic acid group and a hydrophobic tail, makes it suitable for modifying the surfaces of polymeric materials. This is particularly relevant in the development of biocompatible or functionalized materials for biomedical applications.
One primary method of interaction is through "grafting," a technique used to modify the chemical and physical properties of a polymer surface. nih.gov this compound can be attached to a polymer backbone through its carboxylic acid group. This process, known as "grafting to," involves the chemisorption of pre-formed polymer chains (in this case, the this compound molecule) onto a reactive surface. rsc.org
Research into copolyamino acids has demonstrated that 6-aminohexanoic acid (another name for 6-aminocaproic acid) can be copolymerized with other amino acids to create biodegradable polymers. researchgate.net Furthermore, the catalytic synthesis of low molecular weight oligomers of N-acyl-6-aminohexanoic acid has been explored. researchgate.net This indicates that this compound can act as a monomer or oligomer that can be incorporated into or grafted onto larger polymer structures.
For example, it could be grafted onto a polymer surface containing amine or hydroxyl groups by forming an ester or amide linkage. This would impart a hydrophobic character to an otherwise hydrophilic surface, which could be useful for controlling protein adsorption or improving lubricity. The process alters surface properties like wettability and biocompatibility. nih.gov
Applications in Advanced Materials Science and Biotechnology
Functional Materials Design and Development
The unique molecular structure of these compounds, featuring a hydrophobic alkyl chain and a hydrophilic carboxylic acid group, makes them ideal building blocks for a variety of functional materials.
Polymers derived from N-acryloyl 6-aminocaproic acid (A6ACA) are at the forefront of developing "intelligent" drug delivery systems. researchgate.net Specifically, Poly(N-Acryloyl 6-Aminocaproic Acid) has been synthesized to form nanohydrogels (NHs) that serve as carriers for anticancer drugs. nih.gov These nanocarriers are designed to be pH-responsive, which allows for the targeted release of their payload in specific environments, such as the acidic conditions found in tumor tissues or specific segments of the gastrointestinal tract. researchgate.netnih.gov
Research has demonstrated the successful use of these nanohydrogels for the delivery of methotrexate, an anticancer agent. nih.gov The system shows high efficiency in drug loading and a significantly faster release rate of the drug in acidic pH, highlighting its potential for creating more effective, targeted cancer therapies with reduced side effects. nih.gov
Table 1: Drug Release Profile from Poly(A6ACA) Nanocarrier
| Condition | Drug Release Rate |
|---|---|
| Acidic pH | Faster Release |
| Neutral/Alkaline pH | Slower Release |
The surface properties of a biomedical implant are critical for its success, governing interactions with biological systems. Grafting Poly(acryloyl-6-aminocaproic acid) (PAACA) onto the surfaces of existing biomedical materials is a key technology for enhancing their performance. For instance, the surface of polyisobutylene (B167198) (PIB), a material used in medical devices, has been modified with PAACA brushes. nih.gov
This surface modification has been shown to significantly improve the hydrophilicity and hemocompatibility of the material. nih.gov The modified surfaces exhibit reduced platelet adhesion, a crucial factor in preventing blood clots on devices that come into contact with blood. nih.gov Furthermore, the carboxyl groups on the grafted PAACA chains can be used as anchor points to immobilize functional proteins, creating bioactive surfaces for applications in disease diagnosis and targeted cell capture. nih.gov
Hydrogels engineered from A6ACA exhibit "smart" properties, such as the ability to self-repair. researchgate.net These materials can autonomously mend damage, a property that is particularly useful in environments where manual repair is difficult or impossible. Research has shown that hydrogels based on A6ACA demonstrate self-healing capabilities, especially in low-pH environments. researchgate.net
These hydrogels also possess high porosity and significant sorption capacity, allowing them to absorb large amounts of water or biological fluids. researchgate.net By incorporating magnetic nanoparticles into the hydrogel matrix, researchers have added new functionalities, such as responsiveness to magnetic fields, which can be exploited in biosensors or controlled drug delivery systems. researchgate.net The inherent flexibility and conductivity of hydrogels made from the parent compound, 6-aminocaproic acid, further underscore their suitability for use in flexible strain and epidermis sensors for wearable electronics. molbase.commdpi.com
Table 2: Swelling Capacity of A6ACA-based Hydrogels
| Hydrogel Composition | Swelling Capacity (Q) |
|---|---|
| Pure A6ACA Hydrogel | ~70 g/g |
| A6ACA with Magnetic Nanoparticles | Variable, depends on nanoparticle concentration |
Note: Swelling capacity (Q) is defined as the mass of absorbed liquid per unit mass of the dry hydrogel. researchgate.net
Environmental Applications
The functional groups within N-lauroyl-6-aminocaproic acid lend themselves to applications aimed at mitigating environmental contamination.
Derivatives of 6-aminocaproic acid are being incorporated into specialized resins designed for the removal of toxic heavy metal ions from wastewater. mdpi.comnih.govnih.gov By modifying resins with functional groups derived from 6-aminocaproic acid, materials with a high affinity for specific metal ions can be created. nih.govnih.gov
A novel chelating resin modified with 6-amino-N-hydroxyhexanamide demonstrated remarkable effectiveness in adsorbing Lead (Pb(II)) and Chromium (Cr(III)) ions from aqueous solutions. nih.govnih.gov The adsorption process was found to be highly efficient, following a monolayer chemisorption model, indicating a strong, specific binding between the resin and the metal ions. nih.govnih.gov Such materials are vital for the remediation of industrial wastewater and contaminated water bodies. mdpi.com
Table 3: Maximum Adsorption Capacities of a Modified 6-Aminocaproic Acid Resin
| Metal Ion | Maximum Adsorption Capacity (mg/g) |
|---|---|
| Lead (Pb(II)) | 611.92 |
| Chromium (Cr(III)) | 91.50 |
Green Chemistry and Biobased Surfactants
This compound is a member of the amino acid-based surfactant family, which represents a greener, more sustainable alternative to traditional petroleum-based surfactants. researchgate.net
These biobased surfactants are derived from renewable raw materials like vegetable oils and amino acids. researchgate.net They are noted for their excellent biocompatibility, biodegradability, and low toxicity, which addresses many of the environmental and health concerns associated with conventional surfactants. The synthesis of N-acyl amino acids can be performed using biocatalytic methods, which align with the principles of green chemistry by utilizing enzymes to conduct reactions in an environmentally friendly manner. Their favorable properties, including mildness to the skin and effective foaming, make them valuable ingredients in cosmetics, personal care products, and other formulations where sustainability and safety are paramount.
Future Research Directions and Perspectives
Elucidating Complex Biochemical Pathways
While the general metabolism of the broader class of N-acyl amino acids (NAAAs) is beginning to be understood, the specific biochemical pathways governing the synthesis and degradation of N-lauroyl-6-aminocaproic acid remain largely uncharacterized. mdpi.comnih.govnih.gov Future research will be critical in mapping these intricate networks. NAAAs are recognized as a significant family of endogenous signaling molecules where an amino acid is linked to a long-chain fatty acid. mdpi.comnih.gov However, the metabolic routes for many of these lipids are not completely understood. mdpi.com
A primary objective is the identification and characterization of the specific enzymes responsible for its biosynthesis. It is hypothesized that N-acyltransferases or similar enzymes catalyze the amide bond formation between lauric acid (or its activated form, lauroyl-CoA) and 6-aminocaproic acid. Future studies will likely involve screening cell lysates and employing activity-based protein profiling to pinpoint these catalytic proteins. Understanding their substrate specificity, kinetics, and regulatory mechanisms will be paramount.
On the degradation side, enzymes such as fatty acid amide hydrolase (FAAH) are known to hydrolyze other long-chain N-acyl-amides, suggesting they may also be involved in the breakdown of this compound. mdpi.comnih.gov Investigating the role of FAAH and identifying other potential hydrolases will be crucial for understanding the compound's lifecycle and biological signaling functions. Elucidating these pathways could reveal novel therapeutic targets and provide insights into the physiological roles of this and related molecules. nih.gov
Innovations in Synthetic Biology for Sustainable Production
Current production methods for specialty chemicals often rely on petroleum-based feedstocks. nih.gov Synthetic biology offers a transformative approach for the sustainable and environmentally friendly production of this compound from renewable resources. lbl.govstanford.edu Future research will focus on engineering microbial cell factories, such as Escherichia coli or Bacillus subtilis, for efficient biosynthesis. nih.govnih.gov
A key strategy involves the modular engineering of pathways for the two precursor molecules: lauric acid and 6-aminocaproic acid. Significant progress has already been made in the fermentative production of 6-aminocaproic acid. nih.gov Researchers have successfully designed and implemented synthetic pathways in E. coli, starting from central metabolites like 2-oxoglutarate, to produce this nylon-6 precursor. nih.govrug.nl One such pathway yielded up to 160 mg/L of 6-aminocaproic acid in batch fermentations, demonstrating the potential for large-scale production. nih.govresearchgate.net Further optimization of these pathways through metabolic engineering, including enzyme evolution and flux balancing, will be a key research focus. nih.gov
The subsequent challenge is to integrate these pathways with an efficient lauric acid production module and a final enzymatic condensation step. Engineering a native nonribosomal peptide synthetase pathway, as has been done to create acyl amino acid surfactants in Bacillus, provides a promising blueprint. nih.gov Future innovations may include the development of novel N-acyltransferase enzymes with high specificity for both lauric acid and 6-aminocaproic acid, and the co-localization of pathway enzymes to enhance efficiency. The overarching goal is to create a robust microbial strain capable of converting simple, sustainable feedstocks like cellulosic carbohydrates directly into this compound. nih.gov
Table 1: Key Enzymes and Pathways in Sustainable Production Research
| Precursor/Product | Key Enzyme/Pathway | Host Organism (Example) | Research Focus |
| 6-Aminocaproic Acid | Ketoacid Elongation Pathway | Escherichia coli | Pathway implementation and optimization from 2-oxoglutarate. nih.govrug.nl |
| 6-Aminocaproic Acid | Carboxylic Acid Reductase (CAR) & ω-Transaminase (ω-TA) | In vitro / E. coli | Biocatalytic conversion from adipic acid. engconfintl.org |
| Acyl Amino Acid | Engineered Surfactin Synthetase | Bacillus subtilis | Repurposing existing synthetases for novel surfactant production. nih.gov |
| This compound | Novel N-Acyltransferase | (To be identified) | Discovery and engineering of an enzyme for the final condensation step. |
Advancements in Computational Modeling of Amphiphilic Systems
Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for understanding the behavior of amphiphilic molecules at the atomic level. comp-physics-lincoln.orgnih.gov Future research will increasingly leverage these techniques to predict the physicochemical properties and self-assembly behavior of this compound.
A primary area of investigation will be modeling the self-assembly of these molecules into micelles, vesicles, or other nanostructures in aqueous environments. Such simulations can provide insights into the critical micelle concentration (CMC), aggregate morphology, and the influence of environmental factors like pH and ionic strength. researchgate.net This predictive capability is essential for designing formulations for applications in drug delivery or as surfactants.
Furthermore, computational models can elucidate the interactions between this compound and biological membranes. nih.gov MD simulations can model how individual molecules insert into lipid bilayers, the energetic favorability of such interactions, and their effect on membrane properties like fluidity and permeability. This is crucial for understanding its potential biological activities and for designing molecules with specific membrane-targeting capabilities. Advanced modeling will also incorporate quantum mechanics/molecular mechanics (QM/MM) approaches and density functional theory (DFT) to study the electronic structure and reactivity, aiding in the rational design of new derivatives with tailored amphiphilic properties for advanced material applications. rsc.org
Exploration of New Material Applications
The unique molecular structure of this compound makes it an attractive building block for novel functional materials. Its amphiphilicity, biocompatibility, and potential for self-assembly open avenues for exploration in biomaterials and nanotechnology.
A significant future direction lies in the development of "smart" hydrogels. Hydrogels are highly absorbent polymer networks with numerous biomedical applications. mdpi.comnih.gov The incorporation of this compound as a monomer or a cross-linking agent could impart stimuli-responsive properties. For instance, the hydrophobic interactions of the lauroyl chains could lead to the formation of hydrogels that respond to changes in temperature or pH, making them suitable for controlled drug delivery systems. iasp-pain.orgmdpi.com Copolymers based on its parent molecule, 6-aminocaproic acid, have already been investigated as potential biodegradable materials for biomedical purposes. nih.govresearchgate.net
Another promising area is in the field of drug delivery. Poly(N-Acryloyl 6-Aminocaproic Acid) has been synthesized for potential use in intestine-specific drug delivery. researchgate.net The self-assembly of this compound into micelles or vesicles could be harnessed to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research will focus on characterizing these nano-assemblies and evaluating their loading capacity, release kinetics, and efficacy in targeted delivery applications. The flexible and hydrophobic nature of the molecule also suggests potential use as a surface-modifying agent to create biocompatible coatings for medical devices, reducing protein fouling and improving device integration with biological tissues. mdpi.com
Q & A
Basic Research Questions
Q. How can the purity of N-lauroyl-6-aminocaproic acid be determined using HPLC?
- Methodological Answer : Utilize reverse-phase HPLC with an internal standard (e.g., USP Aminocaproic Acid RS) and a C18 column. Prepare a standard solution with known concentrations and compare peak area ratios (analyte to internal standard) between the assay preparation and standard. Calculate purity using the formula: , where is the standard concentration, and are the peak response ratios .
Q. What are the key structural features of this compound, and how do they influence solubility?
- Methodological Answer : The compound consists of a 6-aminocaproic acid backbone (IUPAC: 6-aminohexanoic acid) acylated with lauroyl (C12) chain. The hydrophobic lauroyl chain reduces aqueous solubility, while the carboxylic acid and amine groups enable pH-dependent solubility. Solubility studies should be conducted in buffers at varying pH (e.g., 3–9) using UV-Vis spectroscopy or gravimetric analysis .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm acylation (e.g., lauroyl CH peaks at δ 1.2–1.4 ppm) and amine proton shifts.
- FT-IR : Detect amide bond formation (C=O stretch at ~1640 cm) and carboxylic acid groups (O-H stretch at ~2500–3300 cm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (theoretical: 287.4 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in self-assembly data for this compound in aqueous systems?
- Methodological Answer : Contradictions often arise from variations in concentration, pH, or ionic strength. Use dynamic light scattering (DLS) and cryo-TEM to compare micelle/vesicle formation under controlled conditions. For reproducibility, follow standardized protocols for sample preparation (e.g., sonication time, temperature) and validate results against reference surfactants like sodium lauroyl isethionate .
Q. What experimental strategies optimize the synthesis of this compound while minimizing side products?
- Methodological Answer :
- Reaction Design : Use Schotten-Baumann conditions (lauroyl chloride + 6-aminocaproic acid in NaOH/CHCl) with a molar ratio of 1:1.2 (amine:acyl chloride) to limit diacylation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitor by TLC (R ~0.5 in 3:7 EtOAc/hexane).
- Yield Analysis : Calculate reaction efficiency using , accounting for lauroyl chloride hydrolysis .
Q. How do researchers evaluate the biological compatibility of this compound in drug delivery systems?
- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT assay on HEK-293 or HaCaT cells) at concentrations ranging from 0.1–100 µM. Compare hemolytic activity against red blood cells using UV-Vis quantification of hemoglobin release. Pair these with stability studies in simulated physiological fluids (e.g., PBS, pH 7.4) to assess degradation kinetics .
Q. What computational methods predict the surfactant behavior of this compound?
- Methodological Answer : Use molecular dynamics (MD) simulations with software like GROMACS to model critical micelle concentration (CMC) and packing parameters. Input force fields (e.g., CHARMM36) for lauroyl chains and water interactions. Validate predictions against experimental CMC values derived from surface tension measurements .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported CMC values for this compound?
- Methodological Answer : Discrepancies may stem from temperature, purity, or measurement techniques (e.g., conductometry vs. surface tension). Replicate experiments under identical conditions and include a reference surfactant (e.g., sodium dodecyl sulfate) for calibration. Apply statistical tools (e.g., ANOVA) to assess significance of variations .
Q. What frameworks guide the formulation of hypothesis-driven studies on this compound?
- Methodological Answer : Use the PICO framework (Population: compound; Intervention: synthesis/application; Comparison: existing surfactants; Outcome: efficacy/toxicity) to define scope. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in surfactant literature .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
